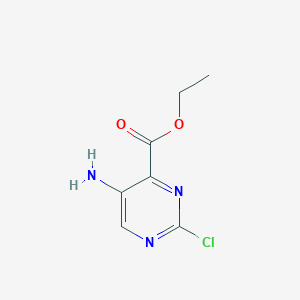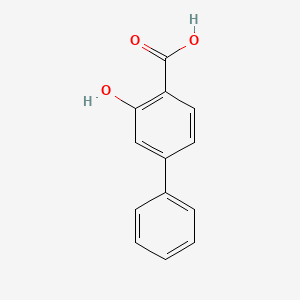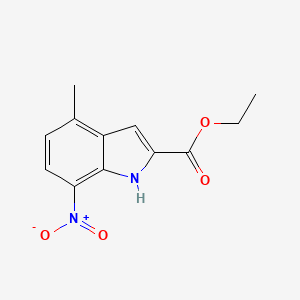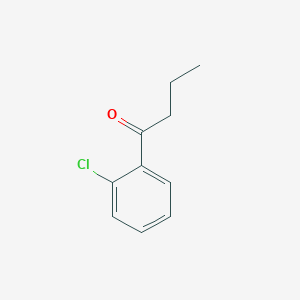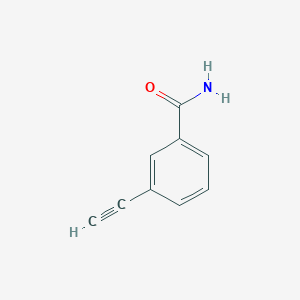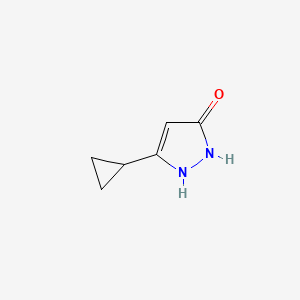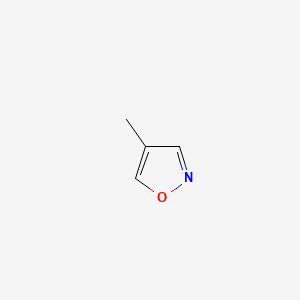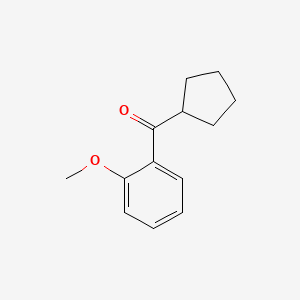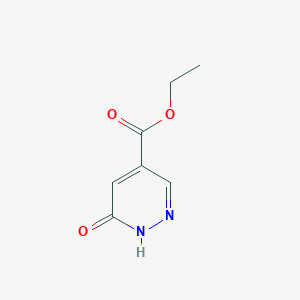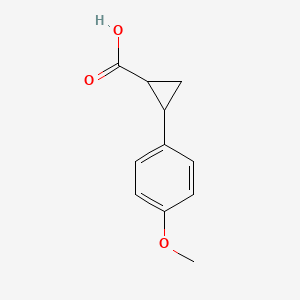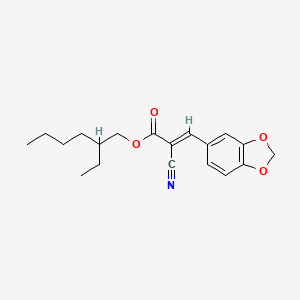
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate
Vue d'ensemble
Description
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is an organic compound known for its applications in various fields, particularly in the formulation of sunscreens and other personal care products. This compound is valued for its ability to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful UV rays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-ethylhexanol with alpha-cyano-3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding cinnamate ester.
Purification: The crude product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its UV absorption properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of UV absorption and photostability.
Biology: Researchers study its effects on skin cells and its potential protective properties against UV-induced damage.
Medicine: The compound is investigated for its potential use in photoprotection and as an active ingredient in dermatological formulations.
Industry: It is widely used in the formulation of sunscreens, lotions, and other personal care products due to its effective UV absorption properties.
Mécanisme D'action
The primary mechanism by which 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate exerts its effects is through the absorption of UV radiation. The compound absorbs UV rays, particularly in the UVB range, and dissipates the energy as heat, thereby preventing the radiation from penetrating the skin and causing damage. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl methoxycinnamate: Another common UV filter used in sunscreens.
Homosalate: A UVB absorber used in various sun protection products.
Avobenzone: Known for its ability to absorb UVA radiation.
Uniqueness
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is unique due to its specific absorption spectrum and photostability. Compared to other UV filters, it offers a broader range of UV protection and maintains its stability under prolonged exposure to sunlight, making it a preferred choice in many sunscreen formulations.
Propriétés
IUPAC Name |
2-ethylhexyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-5-6-14(4-2)12-22-19(21)16(11-20)9-15-7-8-17-18(10-15)24-13-23-17/h7-10,14H,3-6,12-13H2,1-2H3/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKLZHCUGJSJS-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545740 | |
| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63524-66-3 | |
| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



